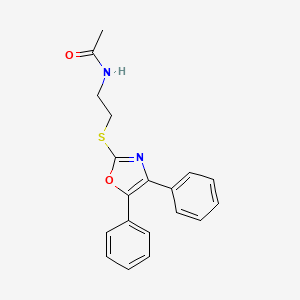
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-neopentylpyrimidin-5-amine is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions, a neopentyl group at the 2 position, and an amine group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-neopentylpyrimidin-5-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Chlorination: The precursor undergoes chlorination at the 4 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Amination: Finally, the amine group is introduced at the 5 position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of 4,6-dichloro-2-neopentylpyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-neopentylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the compound, potentially altering the amine group.
Applications De Recherche Scientifique
4,6-Dichloro-2-neopentylpyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-2-neopentylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a propylthio group instead of a neopentyl group.
2-Amino-4,6-dichloropyrimidine: Lacks the neopentyl group but shares the dichloro and amino functionalities.
Uniqueness
4,6-Dichloro-2-neopentylpyrimidin-5-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
61457-03-2 |
|---|---|
Formule moléculaire |
C9H13Cl2N3 |
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3 |
Clé InChI |
DHBSKPZNMVCUEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)




![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)


